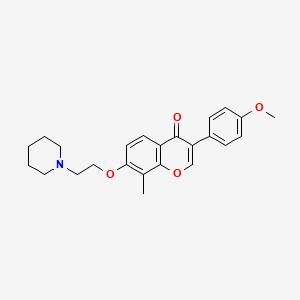
3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” is a chromenone derivative. Chromenones are a type of organic compound with a structure based on a fused two-ring system, which consists of a benzene ring and a pyran ring . The presence of a methoxyphenyl group, a piperidinyl ethoxy group, and a methyl group on the chromenone core could potentially influence its physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the methoxyphenyl, piperidinyl ethoxy, and methyl groups attached at the 3rd, 7th, and 8th positions, respectively . Techniques such as NMR spectroscopy and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chromenone core contains a carbonyl group, which is often involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Tumor Specificity and Keratinocyte Toxicity
Research has focused on developing anticancer drugs with high tumor specificity and reduced toxicity to normal cells. A review by Sugita et al. (2017) discusses the tumor specificity and keratinocyte toxicity of various compounds synthesized in their laboratory, emphasizing the need for compounds that induce apoptotic cell death in tumor cells with minimal adverse effects on healthy cells (Sugita et al., 2017).
Synthetic Protocols for Pharmacologically Important Structures
Mazimba (2016) reviewed synthetic procedures for 6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance. The review highlights various synthetic protocols, including Suzuki coupling reactions and reactions of 3-formylcoumarin, showcasing the interest in developing efficient methods for synthesizing pharmacologically relevant compounds (Mazimba, 2016).
Pharmacophoric Groups in Antipsychotic Agents
A study by Sikazwe et al. (2009) explored the contributions of arylcycloalkylamines, such as phenyl piperidines and piperazines, to the potency and selectivity of binding affinity at D(2)-like receptors. This research underlines the significance of specific pharmacophoric groups in enhancing the therapeutic potential of antipsychotic agents (Sikazwe et al., 2009).
Osthole's Bioactivities and Pharmacological Properties
Zhang et al. (2015) provided a comprehensive review of osthole, a natural product with multiple pharmacological actions such as neuroprotective, osteogenic, and anticancer activities. The review emphasizes the diverse therapeutic potentials of compounds with complex structures and the mechanisms underlying their pharmacological activities (Zhang et al., 2015).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting their potential as antineoplastic agents. The review discusses the structure-activity relationships and the biological testing of these compounds, showcasing the ongoing interest in organometallic compounds for cancer therapy (Ali et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Piperidine derivatives have been associated with a wide range of biological activities .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-17-22(28-15-14-25-12-4-3-5-13-25)11-10-20-23(26)21(16-29-24(17)20)18-6-8-19(27-2)9-7-18/h6-11,16H,3-5,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOEJKJCCLPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

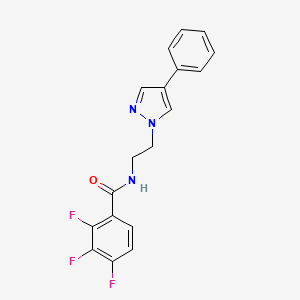
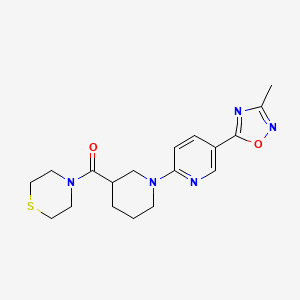
![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)
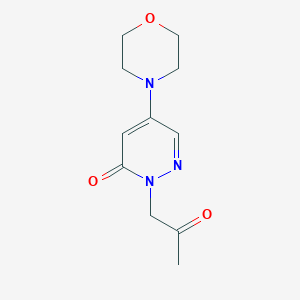
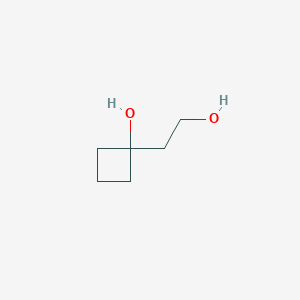
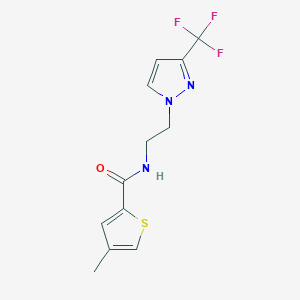
![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2940378.png)